

Commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Tert-butylpyrimidine-5-carboxylic acid

Cat. No.: B178132

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In-Depth Technical Guide: 2-Tert-butylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **2-Tert-butylpyrimidine-5-carboxylic acid** (CAS No. 126230-73-7), a heterocyclic building block with applications in medicinal chemistry and drug discovery. This document outlines its commercial landscape, typical purity specifications, potential impurities based on synthetic routes, and recommended analytical methodologies for quality control.

Commercial Availability

2-Tert-butylpyrimidine-5-carboxylic acid is readily available from a variety of chemical suppliers catering to the research and development sector. These suppliers offer the compound in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and screening. While pricing can vary between suppliers and is subject to change, the compound is generally accessible for research purposes.

Below is a summary of some of the commercial suppliers and the typical quantities offered.

Supplier	CAS Number	Available Quantities	Purity
Sunway Pharm Ltd	126230-73-7	250mg, 1g	97% ^[1]
BLDpharm	126230-73-7	Inquire for details	Inquire for details ^[2]
Enamine	126230-73-7	Inquire for details	Inquire for details

Purity and Analytical Specifications

The typical purity of commercially available **2-Tert-butylpyrimidine-5-carboxylic acid** is around 97%.^[1] Suppliers often provide a Certificate of Analysis (COA) upon request, which details the specific purity of a given batch and the analytical methods used for its determination. The most common analytical techniques for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a publicly available, detailed COA with specific parameters is not readily found, the following table outlines the expected analytical specifications based on common practices for similar chemical entities.

Parameter	Typical Specification	Analytical Method
Appearance	White to off-white solid	Visual Inspection
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Purity	≥ 97.0%	HPLC (UV detection)
Residual Solvents	To be reported	GC-MS or ¹ H NMR
Water Content	To be reported	Karl Fischer Titration

Potential Impurities and Synthesis-Related Byproducts

A specific, published synthesis protocol for **2-Tert-butylpyrimidine-5-carboxylic acid** is not readily available in the public domain. However, by examining general synthesis routes for 2-substituted pyrimidine-5-carboxylic acids, we can infer a likely synthetic strategy and predict potential impurities.

A common method for the synthesis of such compounds involves the condensation of an amidine with a three-carbon building block already containing the carboxylic acid or a precursor group like an ester.^{[3][4]} For **2-Tert-butylpyrimidine-5-carboxylic acid**, a plausible route would be the reaction of pivalamidine (2,2-dimethylpropanimidamide) with a suitable derivative of mucobromic or mucochloric acid, followed by further transformations.

Based on this likely synthetic pathway, potential impurities could include:

- Starting Materials: Unreacted pivalamidine or the three-carbon electrophile.
- Reaction Byproducts: Products of side reactions, such as N-acylated pivalamidine or self-condensation products of the starting materials.
- Isomers: Positional isomers formed during the cyclization step, if the three-carbon unit is not symmetric.
- Related Pyrimidines: For instance, hydrolysis of a related 2-t-butyl-5-halopyrimidine could be another synthetic route, potentially leaving residual halo-pyrimidine.^[5]
- Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as leftover reagents or catalysts.

Recommended Quality Control Workflow

To ensure the quality and consistency of **2-Tert-butylpyrimidine-5-carboxylic acid** for research and development purposes, a robust quality control workflow is essential. The following diagram outlines a recommended workflow for the analysis of this compound upon receipt from a commercial supplier.

Figure 1. Quality Control Workflow for 2-Tert-butylpyrimidine-5-carboxylic acid

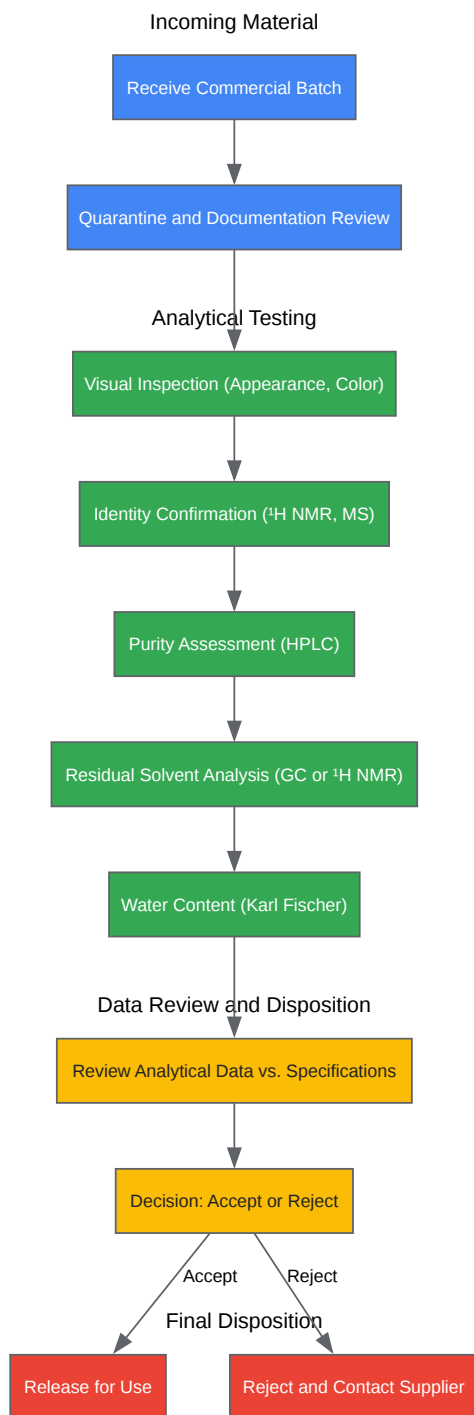
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Figure 1. Quality Control Workflow

Experimental Protocols for Key Analytical Methods

4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

4.1.2. ^1H NMR for Identity Confirmation

- Solvent: Deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) or deuterated chloroform (CDCl_3).
- Instrument: 400 MHz or higher NMR spectrometer.
- Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of **2-Tert-butylpyrimidine-5-carboxylic acid**, showing characteristic peaks for the pyrimidine ring protons and the tert-butyl group protons.

Conclusion

2-Tert-butylpyrimidine-5-carboxylic acid is a commercially accessible building block crucial for various research and development activities. While suppliers generally provide a purity of

around 97%, it is imperative for researchers to perform their own quality control to ensure the material's suitability for their specific application. Understanding the potential impurities arising from the synthetic process is key to developing appropriate analytical methods for their detection. The recommended quality control workflow and analytical protocols provided in this guide offer a robust framework for the assessment of the purity and identity of this important chemical compound.

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